3-[(4-Bromophenyl)methyl]pyrrolidin-3-ol hydrochloride
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Overview
Description
3-[(4-Bromophenyl)methyl]pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C11H14BrNO·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromophenyl group attached to the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)methyl]pyrrolidin-3-ol hydrochloride typically involves the following steps:
Bromination: The starting material, 4-bromobenzyl chloride, undergoes a nucleophilic substitution reaction with pyrrolidine to form 3-[(4-Bromophenyl)methyl]pyrrolidine.
Hydroxylation: The intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the 3-position of the pyrrolidine ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)methyl]pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.
Major Products
Oxidation: 3-[(4-Bromophenyl)methyl]pyrrolidin-3-one.
Reduction: 3-[(4-Phenyl)methyl]pyrrolidin-3-ol.
Substitution: 3-[(4-Aminophenyl)methyl]pyrrolidin-3-ol.
Scientific Research Applications
3-[(4-Bromophenyl)methyl]pyrrolidin-3-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)methyl]pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. The hydroxyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride
- 3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride
- 3-[(4-Methylphenyl)methyl]pyrrolidin-3-ol hydrochloride
Uniqueness
3-[(4-Bromophenyl)methyl]pyrrolidin-3-ol hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine’s larger atomic size and higher electronegativity compared to chlorine or fluorine can lead to different binding affinities and selectivities in biological systems .
Properties
IUPAC Name |
3-[(4-bromophenyl)methyl]pyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-10-3-1-9(2-4-10)7-11(14)5-6-13-8-11;/h1-4,13-14H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXBPKWDOQSVOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CC2=CC=C(C=C2)Br)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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